1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a fundamental building block in the development of new chemical entities. nih.govresearchgate.net Its derivatives are recognized for an exceptionally broad spectrum of biological activities, making them a major focus in pharmaceutical and agrochemical research. researchgate.netnumberanalytics.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific targets. nih.gov
The medicinal significance of pyrazoles is well-established, with numerous derivatives finding clinical application. nih.gov These compounds are known to exhibit a wide range of pharmacological effects, as detailed in the table below. nih.govresearchgate.net
| Biological Activity | Examples of Pyrazole Derivatives and Findings |
| Anti-inflammatory | Several derivatives have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Celecoxib, a selective COX-2 inhibitor, is a prominent example. nih.govmdpi.com Other synthesized derivatives have shown potent anti-inflammatory effects, in some cases exceeding that of standard drugs like diclofenac. nih.gov |
| Anticancer | Pyrazole derivatives have been evaluated against various cancer cell lines. mdpi.com For instance, certain pyrazolo[5,1-b]thiazole derivatives have shown promising activity against human hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines. nih.gov |
| Antimicrobial | The pyrazole scaffold is present in compounds with significant antibacterial and antifungal properties. nih.govnumberanalytics.com Novel nitrofuran-containing pyrazoles have demonstrated good activity against bacteria like E. coli and S. aureus, and fungi such as C. albicans. nih.gov |
| Analgesic | Many pyrazole compounds, such as metamizole (B1201355) and aminopyrine, have been used clinically for their pain-relieving and fever-reducing properties. nih.gov |
| Antiviral | The pyrazole derivative pyrazofurin (B1679906) has reported antiviral activities. nih.gov |
The widespread application of pyrazoles stems from their ability to interact with various biological targets, including enzymes and receptors, often through hydrogen bonding and other molecular interactions facilitated by the nitrogen atoms in the ring. nih.govnih.gov This inherent activity makes the pyrazole nucleus a frequent starting point for drug discovery programs. mdpi.com
Rationale for Investigating 1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine and Related Nitroaminopyrazoles
The investigation into a specific molecule like this compound is driven by a rational design approach, aiming to combine the proven utility of the pyrazole core with the unique electronic and structural contributions of its substituents.
The Aminopyrazole Moiety: Aminopyrazoles are considered advantageous frameworks in medicinal chemistry. nih.gov The amino group can serve as a crucial hydrogen bond donor, enabling strong interactions with biological targets like protein kinases and cyclooxygenase (COX) enzymes. nih.gov This functional group is a key feature in many biologically active pyrazoles. nih.gov
The Nitro Group: The introduction of a nitro (-NO2) group, a strong electron-withdrawing substituent, significantly alters the electronic properties of the pyrazole ring. This modification can enhance the biological activity of the parent molecule. nih.gov For instance, research on other heterocyclic scaffolds has shown that electron-withdrawing groups can be beneficial for antibacterial potency. nih.gov Furthermore, the field of energetic materials actively explores nitrated pyrazoles due to their high density and detonation properties. nih.govrsc.org The study of nitro-substituted pyrazoles is therefore relevant to both medicinal chemistry and materials science. nih.gov
The combination of these three components—the pyrazole core, the amino group, and the nitro group—creates a "nitroaminopyrazole" system. The rationale for studying this specific class of compounds is to explore the synergistic effects of these functional groups on biological activity and chemical properties.
Overview of Research Scope and Objectives
The research focused on this compound and its analogues is typically structured around a set of clear objectives designed to fully characterize the compound and assess its potential.
The primary objectives of such research include:
Synthesis and Characterization: To develop efficient and reliable synthetic routes to produce this compound and a library of related derivatives with variations in the substituent groups. nih.govnih.gov This involves the use of modern synthetic methodologies and full characterization of the new compounds using techniques like NMR, IR, and mass spectrometry. nih.govresearchgate.net
Biological Evaluation: To screen the synthesized compounds for a range of biological activities, guided by the known properties of the pyrazole scaffold. mdpi.commdpi.com This often includes in vitro assays for anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory activity. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: To systematically analyze how changes in the molecular structure affect biological activity. By comparing this compound with other derivatives (e.g., those with different alkyl groups at the N-1 position or different substituents on the ring), researchers can identify the key structural features required for potency and selectivity. nih.gov
Exploration of Novel Applications: Beyond medicine, research may aim to investigate the properties of these compounds for other applications. Given the interest in nitropyrazoles, this could include assessing their potential as energetic materials or as intermediates in the synthesis of other complex molecules. nih.govevitachem.com
Strategies for Pyrazole Ring Formation
The construction of the pyrazole ring is the critical step in synthesizing this compound and related compounds. The primary methods involve the reaction of a three-carbon building block with a hydrazine (B178648) derivative, which provides the two adjacent nitrogen atoms of the heterocyclic ring.
Cyclocondensation is a foundational and widely employed method for pyrazole synthesis. mdpi.com It involves the reaction of a hydrazine derivative, in this case, cyclopentylhydrazine (B1295993), with a 1,3-dielectrophilic species. nih.gov The choice of the three-carbon component is crucial for achieving the desired substitution pattern on the pyrazole ring.
The most classic approach to pyrazole synthesis is the Knorr synthesis, which utilizes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govjk-sci.com This method is a straightforward and rapid pathway to polysubstituted pyrazoles. mdpi.com The reaction proceeds by initial condensation of the hydrazine with one carbonyl group to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com
For the synthesis of a 4-nitro-3-aminopyrazole analogue, a suitably substituted 1,3-dicarbonyl precursor is required. For instance, a compound like 2-nitro-3-oxomalondialdehyde or its synthetic equivalent could react with cyclopentylhydrazine. However, a significant challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of two regioisomers. mdpi.comnih.gov The reaction conditions, solvent, and the nature of the substituents can influence the regioselectivity. For example, studies have shown that using aprotic dipolar solvents can improve regioselectivity compared to traditional protic solvents like ethanol (B145695). nih.gov
| Precursor Type | Hydrazine | Key Features | Potential Outcome |
| Substituted 1,3-Diketone | Cyclopentylhydrazine | Classic Knorr synthesis; potential for regioisomeric mixtures. mdpi.com | 1-Cyclopentyl-3,5-disubstituted-4-nitropyrazole |
| β-Ketoester | Cyclopentylhydrazine | Often leads to pyrazolones, but can be directed to pyrazoles. nih.gov | Pyrazolone or substituted pyrazole |
| Malononitrile Derivative | Cyclopentylhydrazine | Used in multicomponent reactions to build the pyrazole core. beilstein-journals.org | 3-Amino-4-cyano-1-cyclopentylpyrazole |
Chalcones, or α,β-unsaturated ketones, serve as precursors for pyrazolines through their reaction with hydrazine derivatives. acs.orgscispace.com The reaction typically involves a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration. nih.gov The resulting pyrazolines can then be oxidized to the corresponding aromatic pyrazoles. mdpi.comresearchgate.net The choice of oxidant is critical, with reagents like bromine or simply heating in DMSO under an oxygen atmosphere being effective. organic-chemistry.org
To apply this method to the target compound, a chalcone (B49325) analogue would need to be synthesized containing precursors to the nitro and amino groups at the appropriate positions. For instance, a chalcone with a nitro group at the α-position and a suitable leaving group at the β-position could potentially cyclize with cyclopentylhydrazine to form the desired pyrazole directly through an addition-elimination mechanism.
| Starting Material | Reagent | Intermediate | Product | Key Finding |
| Chalcone (α,β-unsaturated ketone) | Hydrazine Hydrate | Pyrazoline | Pyrazole | Oxidation of the pyrazoline intermediate is required to achieve the aromatic pyrazole. mdpi.com |
| Epoxy Chalcone | Hydrazine Hydrate | Not isolated | Aromatic Pyrazole | The reaction proceeds directly to the aromatic pyrazole without the need for a separate oxidation step. researchgate.net |
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single step. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. rsc.org
A common three-component strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like a β-ketoester or malononitrile), and a hydrazine. beilstein-journals.org For example, a reaction between an aldehyde, malononitrile, and cyclopentylhydrazine could yield a 1-cyclopentyl-3-amino-5-substituted-pyrazole-4-carbonitrile. Subsequent chemical transformations would be necessary to convert the cyano group at the C4 position to a nitro group. The use of catalysts, such as ytterbium perfluorooctanoate [Yb(PFO)₃], can enhance the efficiency of these reactions. beilstein-journals.org
Four-component reactions have also been developed, further increasing the complexity of the accessible molecules. These reactions often involve the in situ formation of one of the key intermediates, which then participates in the main cyclization sequence. nih.gov
The 1,3-dipolar cycloaddition is another fundamental strategy for constructing the pyrazole ring. researchgate.net This method typically involves the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. acs.orgorganic-chemistry.org This approach is valuable for its high regioselectivity, which is often governed by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. acs.org
For the synthesis of this compound, one could envisage a reaction between a diazo compound and an alkyne. However, the preparation and handling of diazo compounds can be hazardous due to their potential toxicity and explosive nature, which has historically limited their use for preparative purposes compared to cyclocondensation methods. acs.org Modern methods often circumvent this by generating the diazo compound in situ from precursors like N-tosylhydrazones, enhancing the safety and practicality of the procedure. organic-chemistry.org A reaction between an in situ generated diazo compound and an alkyne bearing an amino group and a nitro group would be a potential route to the target scaffold.
Examples of this strategy include:
In situ generation of 1,3-dicarbonyl compounds: Enolates can be reacted with carboxylic acid chlorides to form 1,3-diketones, which are then immediately treated with a hydrazine in a one-pot, multicomponent reaction to form the pyrazole. nih.govbeilstein-journals.org
In situ generation of hydrazines: To overcome the limited availability of certain substituted hydrazines, arylboronic acids can be coupled with a protected diimide under copper catalysis. Subsequent deprotection and cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process provides access to N-functionalized pyrazoles. nih.govbeilstein-journals.org
In situ generation of diazo compounds: As mentioned previously, N-tosylhydrazones can be treated with a base to generate diazo compounds in situ, which then undergo 1,3-dipolar cycloaddition with alkynes. organic-chemistry.org
These strategies offer significant advantages in terms of operational simplicity and the ability to construct complex pyrazole derivatives from readily available starting materials.
An in-depth examination of the synthetic pathways leading to this compound and its related analogues reveals a series of strategic chemical transformations. The construction of this molecule hinges on the precise introduction of functional groups onto the pyrazole core and the subsequent N-alkylation with the cyclopentyl moiety.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-8-7(12(13)14)5-11(10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXKCGFJYMZVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Analytical Characterization of Nitroaminopyrazole Systems
X-ray Crystallography for Solid-State Structure
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The molecular structure of 1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine, featuring hydrogen bond donors (the amino group and the pyrazole (B372694) N-H) and acceptors (the nitro group and the pyrazole nitrogen atoms), allows for a rich network of intermolecular interactions.
Hydrogen Bonding:
The primary hydrogen bonding interactions in nitroaminopyrazole systems involve the amino (-NH₂) and nitro (-NO₂) groups. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group serve as acceptors. These interactions can lead to the formation of dimeric motifs or extended chains within the crystal lattice. For instance, in related nitro-substituted pyrazole structures, N—H⋯O hydrogen bonds are a common and dominant feature. researchgate.net The pyrazole ring itself also participates in hydrogen bonding, with the N-H group acting as a donor and the sp²-hybridized nitrogen atom acting as an acceptor. nih.gov This dual role allows pyrazole derivatives to form various linear or cyclic supramolecular assemblies. nih.gov
In the case of this compound, it is anticipated that strong N—H⋯O hydrogen bonds would form between the amino group of one molecule and the nitro group of a neighboring molecule. Additionally, N—H⋯N hydrogen bonds could link the pyrazole rings of adjacent molecules, further stabilizing the crystal structure. The presence of the bulky cyclopentyl group may sterically influence the geometry of these hydrogen bonds.
π-π Stacking:
A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bond | Amino (-NH₂) | Nitro (-NO₂) | Dimer, Chain |
| Hydrogen Bond | Pyrazole (N-H) | Pyrazole (N) | Dimer, Chain |
| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Stacked Columns |
Molecular Packing and Crystal Structure
The interplay of the aforementioned intermolecular forces governs the molecular packing in the crystal lattice of nitroaminopyrazole systems. The combination of directional hydrogen bonds and non-directional π-π stacking interactions leads to the formation of complex three-dimensional networks.
The crystal packing in substituted nitropyrazoles is often characterized by layered structures. mdpi.com For instance, in some nitropyrazole derivatives, the molecules are arranged in layers, with the pyrazole rings forming a core that is stabilized by π-π interactions, and the substituents extending outwards. The layers are then held together by hydrogen bonds. The presence of a bulky substituent like the cyclopentyl group in this compound would likely have a significant impact on the molecular packing. It could lead to a less dense packing arrangement compared to analogous compounds with smaller substituents, or it could dictate a specific packing motif to accommodate its size and shape.
While specific crystallographic data for this compound is not publicly available, data from a representative nitroaminopyrazole system is presented below for illustrative purposes.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.31 |
| b (Å) | 14.22 |
| c (Å) | 19.43 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 2295.7 |
| Z | 8 |
| Calculated Density (g/cm³) | 1.75 |
Note: The data in this table is hypothetical and representative of a typical nitroaminopyrazole crystal structure for illustrative purposes.
The final crystal structure is a balance between maximizing stabilizing intermolecular interactions and achieving an efficient packing of the molecules in three-dimensional space. The specific arrangement will determine key physical properties of the solid material.
Computational and Theoretical Investigations of 1 Cyclopentyl 4 Nitro 1h Pyrazol 3 Amine
Molecular Modeling and Geometry Optimization
The initial step in the computational analysis of 1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine involves constructing a three-dimensional model of the molecule. This virtual model is then subjected to geometry optimization, a process that systematically alters the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov
Density Functional Theory (DFT) is a widely used and reliable method for optimizing the geometries of pyrazole (B372694) derivatives. eurasianjournals.comnih.govnih.gov This process involves complex iterative calculations that adjust the positions of each atom until a minimum on the potential energy surface is located. youtube.com The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral (torsional) angles.
For this compound, key parameters of interest would include:
The planarity of the pyrazole ring.
The bond lengths within the pyrazole ring, which indicate the degree of electron delocalization.
The orientation of the cyclopentyl, nitro, and amine groups relative to the pyrazole ring. The cyclopentyl group, being flexible, would have several possible low-energy conformations (e.g., "envelope" or "twist" forms) that geometry optimization would identify.
The C-NO₂ and C-NH₂ bond lengths and the angles they form with the pyrazole ring, which are influenced by electronic effects.
The optimized geometry is the foundation for all subsequent computational analyses, as the accuracy of other calculated properties depends heavily on a correctly determined structure. nih.gov
Quantum Mechanical Calculations (Density Functional Theory - DFT)
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are central to investigating the electronic properties of pyrazole derivatives due to their balance of computational efficiency and accuracy. eurasianjournals.com DFT methods calculate the electron density of a molecule to determine its energy and other properties. eurasianjournals.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is critical for obtaining reliable results and is often selected based on previous studies of similar heterocyclic compounds. nih.govnih.gov
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.orgwikipedia.org Their energies and spatial distributions are fundamental in predicting a molecule's chemical reactivity. wikipedia.org
HOMO: Represents the orbital from which an electron is most easily donated (nucleophilic character). For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the 3-amine group and the pyrazole ring.
LUMO: Represents the orbital to which an electron is most easily accepted (electrophilic character). The LUMO is anticipated to be concentrated on the electron-withdrawing 4-nitro group and the pyrazole ring. researchgate.net
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily excited and thus more chemically reactive. researchgate.net
The following table outlines the key parameters derived from a typical frontier molecular orbital analysis.
| Parameter | Symbol | Description | Predicted Location/Value for this compound |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons; relates to the ability to donate electrons. | Localized on the amine group and pyrazole ring. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital without electrons; relates to the ability to accept electrons. | Localized on the nitro group and pyrazole ring. |
| HOMO-LUMO Energy Gap | ΔE | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | A relatively moderate gap is expected due to the combination of electron-donating and withdrawing groups. |
| Chemical Potential | µ | A measure of the escaping tendency of electrons from a system. | (EHOMO + ELUMO) / 2 |
| Global Hardness | η | A measure of the resistance to charge transfer. | (ELUMO - EHOMO) / 2 |
| Global Softness | S | The reciprocal of global hardness; indicates a higher tendency to react. | 1 / η |
| Electrophilicity Index | ω | A measure of the energy lowering of a system when it accepts electrons. | µ² / 2η |
Electrostatic Potential Maps (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netwalisongo.ac.id
For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the pyridine-like nitrogen of the pyrazole ring, indicating these are prime sites for electrophilic attack. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms of the amine group, suggesting these are sites susceptible to nucleophilic attack. researchgate.net
Neutral Potential (Green): Predominantly over the hydrocarbon cyclopentyl group, indicating its non-polar, less reactive nature.
Aromaticity is a key property influencing the stability and reactivity of the pyrazole ring. nih.gov While the pyrazole ring is known to be aromatic, computational methods can quantify this characteristic. Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for evaluating aromaticity. mdpi.comgithub.io It involves placing a "ghost" atom at the center of the ring (or above it) and calculating the magnetic shielding at that point.
NICS(0): Calculated at the geometric center of the ring.
NICS(1)zz: Calculated 1 Å above the ring plane, considering only the tensor component perpendicular to the ring. This is often considered a more reliable indicator of π-aromaticity. mdpi.com
For the pyrazole ring in this compound, a negative NICS value is expected, which signifies a diatropic ring current—a hallmark of aromaticity. mdpi.com The magnitude of the negative value would allow for a quantitative comparison of its aromatic character against other heterocyclic systems. mdpi.com
Molecular Dynamics Simulations
While quantum mechanical calculations provide a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.comeurasianjournals.com An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. uomustansiriyah.edu.iquomustansiriyah.edu.iq
MD simulations can reveal:
Conformational Flexibility: The movement and flexibility of the cyclopentyl ring and its preferred orientations relative to the pyrazole ring.
Solvent Interactions: How the molecule interacts with surrounding water molecules, including the formation and lifetime of hydrogen bonds between the amine/nitro groups and water. uomustansiriyah.edu.iq
These simulations provide a more realistic understanding of the molecule's behavior in a solution, which is crucial for predicting its interactions in a biological context. eurasianjournals.com
Prediction of Spectroscopic Parameters
DFT calculations are highly effective at predicting various spectroscopic properties of molecules. nih.govfigshare.com These theoretical predictions can be compared with experimental data to validate the accuracy of the computational model.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's bonds. This allows for the assignment of specific peaks in an experimental spectrum to particular vibrational modes (e.g., N-H stretching of the amine, N=O stretching of the nitro group, C=N stretching in the pyrazole ring). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Predicted NMR spectra help in the interpretation of experimental results and can confirm the molecular structure.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis absorption spectrum. The calculated maximum absorption wavelength (λmax) corresponds to the electronic excitation from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Methodological Advancements and Challenges in Computational Studies
The computational study of pyrazole derivatives, while powerful, is not without its challenges. eurasianjournals.com
Choice of Method: Selecting the appropriate DFT functional and basis set is a persistent challenge. While more complex methods can offer higher accuracy, they come at a significantly greater computational cost, limiting their use for large-scale screenings or long MD simulations. researchgate.net
Solvent Effects: Accurately modeling the influence of a solvent is complex. While implicit solvent models are computationally efficient, explicit models (as used in MD simulations) provide a more detailed and accurate picture of specific molecule-solvent interactions but are much more demanding. researchgate.net
Force Field Accuracy: The accuracy of MD simulations is highly dependent on the quality of the force field used, which is a set of parameters describing the potential energy of the system. Developing highly accurate force fields for novel or uncommon molecular scaffolds remains an area of active research. eurasianjournals.com
Reaction Mechanisms and Kinetic Studies Relevant to Nitroaminopyrazoles
Elucidation of Pyrazole (B372694) Ring Formation Mechanisms
The formation of the pyrazole ring, the core scaffold of compounds like 1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine, is most commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This classic method, known as the Knorr pyrazole synthesis, has been the subject of extensive mechanistic investigation. researchgate.netrsc.org
Theoretical studies using Density Functional Theory (DFT) have explored the reaction between ethoxymethylenemalononitrile (B14416) and hydrazine hydrate, considering two primary mechanistic pathways. One pathway is initiated by the nucleophilic attack of a hydrazine nitrogen atom on a carbon atom of the dicarbonyl equivalent, while the other involves an initial Michael addition. researchgate.net These studies help to elucidate the step-by-step process of bond formation and ring closure at a molecular level.
More contemporary methods for pyrazole synthesis involve novel catalytic systems. One such approach is a palladium and copper-catalyzed cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. nih.gov Another innovative route involves a rhodium-catalyzed addition-cyclization of hydrazines with alkynes, which proceeds through an unexpected C-N bond cleavage followed by intramolecular dehydration. organic-chemistry.org These modern synthetic strategies offer alternative mechanistic pathways to the pyrazole core structure.
Mechanistic Pathways for Nitro and Amino Group Functionalization
The introduction of nitro and amino groups onto the pyrazole ring is a key step in synthesizing compounds like this compound. These functionalization reactions can occur either by building the ring from already functionalized precursors or by modifying a pre-formed pyrazole scaffold.
The primary method for synthesizing nitropyrazoles involves the direct nitration of the pyrazole ring using nitrating agents such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride. nih.gov The synthesis of 3-nitropyrazole, for example, often proceeds through the formation of an N-nitropyrazole intermediate, which then undergoes rearrangement. nih.gov The position of nitration is influenced by the substituents already present on the pyrazole ring.
Amination can be achieved using reagents like hydroxylamine-O-sulfonic acid (HOSA). mdpi.com The amino group can be introduced at either a carbon (C-amino) or a nitrogen (N-amino) position of the azole ring, leading to different classes of compounds with distinct properties. mdpi.com The reactivity of different amino groups on a pyrazole-oxadiazole framework has been analyzed using average local ionization energy (ALIE) analysis to predict their reactivity. researchgate.net Alternatively, 5-aminopyrazoles can be used as versatile building blocks, reacting with various electrophiles to create more complex, fused heterocyclic systems. researchgate.net
A non-traditional and mechanistically distinct pathway to pyrazole formation involves metal-mediated, inner-sphere nitrogen-nitrogen (N-N) bond coupling. nih.govmurdoch.edu.au A detailed mechanistic study has been conducted on pyrazole synthesis via the oxidation-induced N-N coupling of diazatitanacycles. nih.govrsc.orgumn.edu In this process, a titanium metallacycle containing two nitrogen atoms is oxidized, which induces a reductive elimination to form the N-N bond of the pyrazole ring. nih.gov
When using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as the oxidant, kinetic studies reveal that the first of two oxidation steps is rate-limiting. nih.govmurdoch.edu.aursc.org The coordination of TEMPO to the titanium center is critical for the reaction to proceed. nih.gov Investigations into the metallacycle speciation suggest that the N-N coupling likely occurs after a second oxidation by TEMPO, rather than through a disproportionation mechanism. nih.gov
When ferrocenium (B1229745) (Fc⁺) salts are used as the oxidant, the reaction requires the presence of coordinating counteranions, such as chloride (Cl⁻), to facilitate an "inner-sphere-like" oxidation mechanism. nih.govmurdoch.edu.au This highlights the crucial role of oxidant coordination to the metal center in driving the productive N-N bond formation. nih.gov
The formation of functionalized pyrazoles can also be achieved through electrophilic cyclization reactions. A facile method for synthesizing 4-chalcogenylated pyrazoles has been developed through the electrophilic chalcogenation/cyclization of α,β-alkynic hydrazones. rsc.org In this mechanism, the cyclization of α,β-alkynic aldehyde hydrazones can be induced by sulfenyl chlorides or other S-electrophiles. rsc.org
A plausible mechanism for the synthesis of N-sulfonyl pyrazoles involves the p-TSA-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones. sci-hub.se The proposed pathway begins with the condensation of the enaminone with the sulfonyl hydrazine. This is followed by an intramolecular nucleophilic cyclization to form a pyrazoline intermediate, which then eliminates dimethylamine (B145610) to yield the final N-sulfonyl pyrazole product. sci-hub.seresearchgate.net
Kinetic Investigations of Key Reactions
Kinetic studies are essential for understanding reaction rates, optimizing conditions, and elucidating the finer details of reaction mechanisms. For nitroaminopyrazole synthesis, these investigations have focused on determining the rate laws and identifying the slowest, or rate-determining, steps of the reaction sequence.
Rate = k[1,3-diketone][arylhydrazine]
The table below summarizes key findings from kinetic studies on pyrazole formation.
| Reaction System | Method | Key Findings |
| 1,3-Diketones + Arylhydrazines | 19F NMR Spectroscopy | Reaction is first order in both the diketone and the arylhydrazine. Reaction rates are influenced by substituents and acidity, varying by as much as 1000-fold. researchgate.net |
| Acetyl acetone (B3395972) + Phenyl hydrazine | Transient Flow Experiments | Reaction kinetics are more complex than a simple second-order rate law. Evidence of autocatalytic pathways and previously unreported intermediates was found. rsc.org |
| Diazatitanacycle + TEMPO | Not specified | The first of two oxidations is the rate-limiting step. nih.govrsc.org |
This table presents a summary of findings from kinetic investigations into pyrazole synthesis, highlighting the determined reaction orders and influential factors.
For the Knorr pyrazole synthesis conducted under neutral pH conditions, the dehydration of the hydroxylpyrazolidine intermediate is generally accepted to be the rate-determining step. rsc.org However, this can change as a function of pH. researchgate.net At a pH greater than 1.6, studies involving trifluoromethyl-substituted diketones found the reaction to be first order in both reactants, suggesting the initial condensation may become more significant in determining the rate under these conditions. rsc.org
In the metal-mediated synthesis of pyrazoles from diazatitanacycles using TEMPO as the oxidant, the rate-determining step is the initial oxidation of the metallacycle. nih.gov This was determined through mechanistic studies which showed that this first oxidation is the slowest part of the reaction sequence. nih.govmurdoch.edu.aursc.org
Autocatalytic Pathways
While specific studies on autocatalytic pathways in the synthesis of this compound are not extensively documented in publicly available literature, the concept of autocatalysis is a known phenomenon in the synthesis of various heterocyclic compounds. In an autocatalytic reaction, a product of the reaction acts as a catalyst for that same reaction. This can lead to a characteristic sigmoidal reaction profile, where the reaction rate accelerates over time as the concentration of the catalytic product increases.
In the context of nitroaminopyrazole synthesis, potential autocatalytic pathways could involve the acidic or basic nature of intermediates or products. For instance, if an acidic byproduct is formed during the nitration of the pyrazole ring, this acid could potentially catalyze subsequent nitration steps, leading to an acceleration of the reaction. However, without specific experimental evidence, this remains a theoretical consideration for this class of compounds.
Research on other heterocyclic systems has demonstrated that autocatalysis can be engineered into synthetic compounds. For example, molecules with self-complementary recognition sites can act as templates for their own formation, exhibiting autocatalytic activity. While not directly related to nitroaminopyrazoles, these studies highlight the possibility of such mechanisms in complex organic reactions.
Role of Intermediates and Transition States
The formation of nitroaminopyrazoles proceeds through a series of intermediates and transition states. Understanding these transient species is fundamental to elucidating the reaction mechanism at a molecular level.
Intermediates:
In the synthesis of compounds like this compound, several key intermediates can be postulated. The synthesis of N1-alkyl-substituted 4-aminopyrazoles can be achieved from commercially available 4-nitropyrazole. researchgate.net This suggests that a 1-cyclopentyl-4-nitropyrazole would be a key intermediate in the synthesis of the target molecule. This intermediate would then undergo a reduction of the nitro group to afford the final amino product. researchgate.net
Computational studies on related pyrazole systems have suggested the involvement of various other transient species. For instance, the rearrangement of a pyrazole nitrene has been proposed to occur through a ring-opening and recyclization cascade, involving several intermediate structures. While this specific study did not focus on this compound, it provides insight into the potential complexities of reactions involving substituted pyrazoles.
Transition States:
Transition states are high-energy, short-lived configurations of atoms that occur at the peak of the energy barrier between reactants and products or intermediates. Their structures determine the activation energy and, consequently, the rate of a reaction.
For the nitration of the pyrazole ring, a key step in the synthesis of nitroaminopyrazoles, the transition state would involve the electrophilic attack of the nitronium ion (NO₂⁺) on the electron-rich pyrazole ring. Computational studies on the nitration of other aromatic and heteroaromatic compounds have been used to model the geometries and energies of these transition states. Such models can help predict the regioselectivity of the nitration reaction.
In nucleophilic aromatic substitution (SNAr) reactions, which could be relevant for the introduction of the amino group, the nature of the transition state can vary. It can proceed through a stepwise mechanism involving a stable Meisenheimer intermediate or through a concerted mechanism. Density functional theory (DFT) calculations have been employed to study the transition structures in SNAr reactions of azole nucleophiles, suggesting that these reactions can exist on a mechanistic continuum between stepwise and concerted pathways. nih.govrsc.org
Kinetic Studies:
Kinetic data provides quantitative information about reaction rates and how they are affected by factors such as concentration, temperature, and catalysts. For the synthesis of pyrazole derivatives, kinetic studies have been conducted on reactions such as the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. researchgate.net Such studies, often employing techniques like transient flow methods and spectroscopic analysis, help in the development of microkinetic models that describe the reaction mechanism. researchgate.net
| Nucleophile | Concentration (M) | Observed Rate Constant (k_obsd, s⁻¹) |
| Pyrazole | 0.005 | 0.22 |
| Pyrazole | 0.010 | 0.45 |
| Pyrazole | 0.015 | 0.67 |
| Pyrazole | 0.020 | 0.90 |
| Triazole | 0.005 | 0.53 |
| Triazole | 0.010 | 1.06 |
| Triazole | 0.015 | 1.59 |
| Triazole | 0.020 | 2.12 |
| Data adapted from kinetic studies on the reaction of [Pd(dien)Cl]⁺ with azoles at 16 °C. rsc.org |
This data indicates that the rate of reaction is dependent on the concentration of the nucleophile, as expected for a bimolecular reaction. Comparing the rate constants for pyrazole and triazole under the same conditions shows that triazole reacts faster, suggesting it is a more potent nucleophile in this specific reaction. While this data is not directly for the synthesis of the target compound, it provides a general understanding of the kinetic behavior of the pyrazole ring.
Structure Property/activity Relationships Sar/spr in Cyclopentyl Nitroaminopyrazole Derivatives
General Principles of Pyrazole (B372694) SAR
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. researchgate.netnih.gov Its versatility stems from its aromatic nature and the presence of two nitrogen atoms, which provide sites for hydrogen bonding and substitution, allowing for the fine-tuning of physicochemical properties. rsc.org Structure-activity relationship (SAR) studies have demonstrated that the biological activity of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the ring. researchgate.netnih.gov
Key principles of pyrazole SAR include:
Substitution Pattern: The positions N-1, C-3, C-4, and C-5 of the pyrazole ring are all amenable to substitution, and the placement of functional groups is critical for determining the molecule's interaction with biological targets. researchgate.net
N-1 Position: Substitution at the N-1 position often influences the compound's pharmacokinetic properties and its orientation within a receptor's binding pocket. For instance, in a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N-1 position was found to be optimal for binding affinity. acs.org
C-3 and C-5 Positions: These positions are frequently modified to enhance potency and selectivity. Often, bulky aromatic or heterocyclic groups at these positions can engage in crucial hydrophobic or pi-stacking interactions with the target protein. nih.govmdpi.com Bioisosteric replacement of groups at these positions is a common strategy to improve properties. nih.govacs.org
Table 6.1: General SAR Insights for Substituted Pyrazoles
| Position | Role in Molecular Interactions | Common Substituents & Effects |
|---|---|---|
| N-1 | Influences pharmacokinetics and binding orientation. | Large aryl groups can enhance binding affinity through hydrophobic interactions. acs.org |
| C-3 | Often key for potency and selectivity; can act as a hydrogen bond donor/acceptor. | Carboxamides, amines, and aryl groups are common. The specific group dictates target interaction. acs.orgnih.gov |
| C-4 | Modulates molecular shape, electronic properties, and can fill specific pockets. | Alkyl, halogen, or nitro groups can fine-tune activity and selectivity. |
| C-5 | Critical for establishing interactions with the target protein. | Para-substituted phenyl rings are often favored for potent activity in some target classes. acs.org |
Impact of Cyclopentyl Moiety on Molecular Interactions
The cyclopentyl group at the N-1 position of the pyrazole ring is a non-polar, cyclic alkyl substituent that significantly impacts the molecule's physical and chemical properties. fiveable.me Its primary contributions to molecular interactions are through lipophilicity and steric effects.
Lipophilicity: The cyclopentyl group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and access hydrophobic binding pockets within biological targets. The five-membered ring structure is more stable than smaller cycloalkanes due to reduced angle strain. fiveable.me This lipophilic character is crucial for interactions governed by hydrophobic forces.
Steric Influence and van der Waals Interactions: The defined three-dimensional shape and size of the cyclopentyl group influence the molecule's conformational preferences. fiveable.me It can fit into specific hydrophobic pockets of a receptor, establishing favorable van der Waals contacts that contribute to binding affinity. Compared to a linear pentyl group, the cyclic nature of cyclopentyl restricts conformational freedom, which can be entropically favorable for binding if the resulting conformation is optimal for the target.
Table 6.2: Comparison of Physicochemical Properties of Cyclopentyl vs. Other Alkyl Groups
| Group | Approx. cLogP Contribution* | Key Features |
|---|---|---|
| Methyl | +0.5 | Small, minimal steric hindrance. |
| n-Propyl | +1.5 | Linear, flexible. |
| Isopropyl | +1.3 | Branched, more sterically demanding than n-propyl. |
| Cyclopentyl | +2.1 | Cyclic, rigid, significant lipophilicity and defined shape. fiveable.me |
| Phenyl | +1.8 | Aromatic, capable of π-π stacking interactions. |
Note: cLogP values are estimations and can vary based on the molecular context.
Influence of Nitro Group Position and Substitution
The nitro (-NO₂) group is a powerful modulator of a molecule's electronic properties and interaction potential. Its placement at the C-4 position of the pyrazole ring has several important consequences:
Electron-Withdrawing Effect: The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Through both inductive and resonance effects, it significantly reduces the electron density of the pyrazole ring. This electronic perturbation can alter the pKa of the ring nitrogens and the C-3 amino group, influencing their ability to participate in hydrogen bonding and ionic interactions.
Dipole Moment and Polar Interactions: The nitro group introduces a strong local dipole moment, which can lead to favorable dipole-dipole interactions with polar residues in a receptor binding site. It can also act as a hydrogen bond acceptor.
Modulation of Reactivity: The electron-deficient nature of the 4-nitropyrazole ring can influence its metabolic stability and reactivity in chemical syntheses. Studies on nitropyrazoles have shown that the position of the nitro group critically affects the compound's properties and reactivity. acs.org
Table 6.3: Influence of Nitro Group Position on Pyrazole Ring Electronics
| Nitro Group Position | Primary Electronic Effect | Potential Impact on Interactions |
|---|---|---|
| C-3 | Strong electron withdrawal, influences adjacent N-2 and C-4. | Can act as H-bond acceptor; modifies basicity of N-2. |
| C-4 | Strong electron withdrawal, symmetrically influences the ring. | Modifies overall ring polarity and quadrupole moment; can interact with polar residues. |
| C-5 | Strong electron withdrawal, influences adjacent N-1. | Affects acidity of N-1 proton and rotational barrier of N-1 substituent. |
Role of Amino Group at C-3 Position in Reactivity and Interactions
The amino (-NH₂) group at the C-3 position is a critical functional group that often serves as a primary point of interaction with biological targets. nih.gov Its role is multifaceted, involving hydrogen bonding, nucleophilicity, and tautomerism. mdpi.commdpi.com
Hydrogen Bonding: The 3-amino group is a potent hydrogen bond donor. Crucially, in combination with the adjacent ring nitrogen (N-2), it creates a hydrogen bond donor-acceptor system. This arrangement is highly effective at forming multiple, stabilizing hydrogen bonds with amino acid residues like aspartate, glutamate, or backbone carbonyls in a protein's active site. nih.govresearchgate.net This "zipper-like" hydrogen bonding capability can significantly enhance binding affinity and selectivity. tandfonline.com
Reactivity and Nucleophilicity: The exocyclic amino group is a nucleophilic center, making 3-aminopyrazoles versatile starting materials for the synthesis of more complex, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. arkat-usa.orgchim.it This reactivity is harnessed in the synthesis of a wide array of derivatives for biological screening.
Privileged Scaffold: The 3-aminopyrazole (B16455) moiety is recognized as a privileged scaffold for developing kinase inhibitors, where it often interacts with the hinge region of the kinase ATP binding pocket. nih.gov
Table 6.4: Hydrogen Bonding Capabilities of the 1H-Pyrazol-3-amine Scaffold
| Atom/Group | Type | Role in Binding |
|---|---|---|
| N-1 (H) | H-Bond Donor | Interacts with H-bond acceptors (e.g., carbonyl oxygen). |
| N-2 | H-Bond Acceptor | Interacts with H-bond donors (e.g., backbone N-H). |
| C-3 (NH₂) | H-Bond Donor (x2) | Forms key interactions with H-bond acceptors (e.g., Asp, Glu side chains). researchgate.nettandfonline.com |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR/QSPR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity or physicochemical properties. ej-chem.org These models are invaluable for understanding the SAR of pyrazole derivatives and for designing new, more potent analogues. nih.govnih.gov
2D-QSAR models are built by calculating a variety of molecular descriptors that encode different aspects of a molecule's structure. nih.gov These descriptors are then correlated with biological activity using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). acs.org For pyrazole derivatives, important descriptors often fall into several categories:
Topological Descriptors: Describe atomic connectivity and molecular branching (e.g., adjacency distance matrix descriptors). acs.org
Electronic Descriptors: Quantify the electronic properties, such as charge distribution and dipole moment.
Physicochemical Descriptors: Include properties like the octanol-water partition coefficient (LogP), which models lipophilicity, and molar refractivity, which relates to molecular volume. chemrevlett.com
The robustness and predictive power of a QSAR model are assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. chemrevlett.comresearchgate.net
Table 6.5.1: Common Molecular Descriptors in Pyrazole QSAR Studies
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, shape, and branching. |
| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity, polarizability. biointerfaceresearch.com |
| Physicochemical | LogP, Molar Refractivity (MR), Total Polar Surface Area (TPSA) | Lipophilicity, molecular volume, membrane permeability. chemrevlett.com |
| Constitutional | Molecular weight, number of H-bond donors/acceptors | Basic molecular composition and features. |
3D-QSAR methods and molecular docking provide a more detailed, three-dimensional understanding of how pyrazole derivatives interact with their biological targets. researchgate.netnih.govmdpi.com
3D-QSAR (CoMFA/CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques. nih.gov They involve aligning a series of molecules and calculating their steric and electrostatic fields (and in CoMSIA, hydrophobic, H-bond donor, and acceptor fields) around them. nih.govresearchgate.net The resulting contour maps visualize regions where modifications to the chemical structure would likely increase or decrease activity, providing a clear guide for rational drug design. researchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For pyrazole derivatives, docking studies can elucidate specific interactions, such as the hydrogen bonds formed by the 3-amino group or the hydrophobic interactions of the cyclopentyl moiety, rationalizing observed SAR and predicting the affinity of novel compounds. researchgate.netnih.gov
Table 6.5.2: Overview of Computational Methods in Pyrazole SAR/SPR
| Method | Principle | Information Gained |
|---|---|---|
| 2D-QSAR | Correlates 2D structural descriptors with activity. nih.gov | Identifies key physicochemical properties (e.g., lipophilicity, electronics) driving activity. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic) with activity. nih.gov | Generates contour maps showing favorable/unfavorable regions for substitution in 3D space. nih.govresearchgate.net |
| Molecular Docking | Simulates the binding of a ligand into a receptor's active site. nih.gov | Predicts binding pose, identifies key interactions (H-bonds, hydrophobic contacts), and estimates binding affinity. mdpi.commdpi.com |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features required for biological activity. | Defines the key chemical features (e.g., H-bond donors/acceptors, hydrophobic centers) for receptor binding. |
Conformation and Configurational Effects on Molecular Recognition in Cyclopentyl-nitroaminopyrazole Derivatives
The cyclopentyl moiety, unlike aromatic rings, is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most common conformations are the "envelope" (Cs symmetry) and the "half-chair" or "twist" (C2 symmetry). These conformations are in rapid interconversion at room temperature, a process known as pseudorotation. The energy barrier between these conformations is low, meaning that a variety of shapes are accessible.
The specific conformation adopted by the cyclopentyl ring can be influenced by its substituents and the local environment, such as the binding pocket of a protein. When a cyclopentyl-nitroaminopyrazole derivative binds to a biological target, the cyclopentyl ring will likely adopt a specific low-energy conformation that maximizes favorable interactions and minimizes steric clashes within the binding site. This "bioactive conformation" may be one of the ground-state conformations or a slightly higher energy conformer that is stabilized by the binding event.
Interactive Data Table: Conformational Properties of Cyclopentyl Rings
Click to view an interactive table summarizing the key conformational features of the cyclopentyl group.
| Conformation | Symmetry | Key Dihedral Angles | Relative Energy |
| Envelope | Cs | 0°, ±35°, ±35° | Low |
| Twist (Half-Chair) | C2 | ±15°, ∓40°, ±40° | Low |
| Planar | D5h | 0°, 0°, 0° | High (Transition State) |
Note: Relative energies are generally low and the barrier to interconversion is small, allowing for rapid pseudorotation at physiological temperatures.
Furthermore, the attachment of the cyclopentyl group to the nitrogen atom of the pyrazole ring introduces a potential chiral center, depending on the substitution pattern of the pyrazole. If the pyrazole ring is asymmetrically substituted, the carbon atom of the cyclopentyl ring attached to the nitrogen becomes a stereocenter. This would result in the existence of enantiomers (R and S configurations).
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. nih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. One enantiomer may fit perfectly into a binding site, leading to a biological response, while the other may bind weakly or not at all.
For cyclopentyl-nitroaminopyrazole derivatives, the specific spatial arrangement of the cyclopentyl group relative to the plane of the pyrazole ring will be a mirror image in the two enantiomers. This will dictate how the molecule presents itself to the amino acid residues within a binding pocket. For example, a hydrophobic pocket in a receptor might favorably accommodate the cyclopentyl group of one enantiomer, while in the other enantiomer, the cyclopentyl group may be oriented in a way that leads to steric hindrance.
Molecular modeling studies on related heterocyclic compounds have demonstrated that stereochemistry is a critical determinant of biological activity. nih.gov While specific experimental data for 1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine is not available in the public domain, computational methods such as molecular docking could be employed to predict the preferred binding modes of its potential enantiomers. Such studies would likely reveal differences in binding energies and interaction patterns, highlighting the importance of configurational effects in the molecular recognition of this class of compounds.
Advanced Applications and Future Research Directions of Nitroaminopyrazole Derivatives
Design and Synthesis of Energetic Materials
Nitroaminopyrazole derivatives are at the forefront of research into new high-energy density materials (HEDMs). nih.gov Their molecular framework allows for the incorporation of multiple energy-rich functional groups, leading to compounds with high performance and tailored safety profiles. rsc.org The energy released by these nitrogen-rich heterocyclic compounds stems from their high positive heat of formation, a contrast to traditional explosives like TNT that rely on the oxidation of a carbon backbone. nih.gov
High-Nitrogen Systems and Enhanced Energetic Properties
A primary strategy in modern energetic material design is to maximize nitrogen content. High-nitrogen compounds are desirable because their decomposition produces large volumes of environmentally benign nitrogen gas (N₂), releasing significant energy stored in N-N and C-N bonds. nih.gov Pyrazole-based compounds are excellent candidates for creating such materials. nih.govrsc.org The introduction of nitro and amino groups onto the pyrazole (B372694) ring increases the nitrogen content and improves the oxygen balance, which is crucial for efficient energy release. nih.gov
Research has shown that derivatives of nitroaminopyrazole can exhibit exceptional energetic properties. For instance, functionalizing the pyrazole framework can lead to materials with high densities and excellent detonation performance. One notable compound, 5-nitramino-3,4-dinitropyrazole, achieves a remarkable crystal density of 2.032 g/cm³ and calculated detonation velocities (vD) and pressures (P) that are superior to many conventional explosives. researchgate.net This highlights the potential of the nitroaminopyrazole scaffold in creating next-generation energetic materials.
Table 1: Comparative Energetic Properties of Pyrazole-Based Compounds
| Compound | Density (g/cm³) | Detonation Velocity (vD, m/s) | Detonation Pressure (P, GPa) | Reference |
|---|---|---|---|---|
| 5-nitramino-3,4-dinitropyrazole | 1.97 | 9430 | 41.6 | researchgate.net |
| Hydroxylammonium salt of dinitromethyl pyrazole (7b) | 1.83 | 8700 | Not specified | rsc.org |
| H₃NANP-5T | 1.83 | 8846 | 33.2 | rsc.org |
Molecular Architecture for Performance and Stability
The performance and stability of an energetic material are intrinsically linked to its molecular structure. acs.org Researchers are actively exploring different molecular architectures, such as creating "bridged" compounds where two or more energetic pyrazole rings are linked together. This approach can enhance thermal stability and density. nih.gov For example, newly designed thermostable energetic materials containing bridged 3,5-dinitropyrazole moieties have shown decomposition temperatures exceeding 340°C and densities as high as 1.865 g/cm³, combined with impressive safety parameters (e.g., low sensitivity to impact and friction). nih.gov
Intermolecular Forces in Energetic Material Design
Beyond the individual molecule, the interactions between molecules in a crystal lattice are crucial for determining the bulk properties of an energetic material. acs.org Supramolecular chemistry and crystal engineering principles are increasingly used to control these interactions. acs.orgmdpi.com Key intermolecular forces include hydrogen bonding, π-π stacking, and van der Waals forces.
Hydrogen bonds are particularly important in the design of nitroaminopyrazole-based energetic materials. nih.gov The presence of both amino (hydrogen bond donor) and nitro (hydrogen bond acceptor) groups facilitates the formation of extensive hydrogen-bonding networks. These networks lock molecules into a stable, tightly packed crystal structure, which often leads to higher density and reduced sensitivity to mechanical stimuli like impact and friction. rsc.orgnih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions, revealing that hydrogen bonding can account for over 40% of the total weak interactions in some pyrazole crystals. nih.gov This strong molecular association contributes to higher lattice energy, further enhancing the material's stability. nih.gov
Ligand Design in Coordination Chemistry
The pyrazole ring is not only a component of energetic materials but also a versatile scaffold in coordination chemistry. tandfonline.com The nitrogen atoms in the pyrazole ring can readily coordinate with metal ions, making pyrazole derivatives excellent ligands for creating complex metal-organic structures with diverse applications.
Pyrazole-Containing Schiff Bases
Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net When a pyrazole derivative containing an amino group, such as 1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine, is used as the amine precursor, the resulting pyrazole-containing Schiff base ligands can form stable complexes with a wide range of transition metals. isca.menih.gov
These metal complexes have garnered significant interest due to their potential applications in catalysis, materials science, and biological systems. isca.me The specific geometry of the resulting complex (e.g., octahedral or square planar) and its electronic properties can be tuned by modifying the substituents on the pyrazole ring and the choice of the metal ion. tandfonline.comnih.gov For example, Schiff bases synthesized from 5-amino-3-methyl-1-phenylpyrazole have been used to create fluorescent complexes with metals like cobalt, nickel, copper, and zinc. tandfonline.com
Supramolecular Crystal Engineering
Supramolecular crystal engineering involves the rational design and self-assembly of molecules to form well-defined, functional crystalline architectures. mdpi.com In the context of pyrazole derivatives, this field focuses on understanding and controlling the non-covalent interactions (like hydrogen bonds and π-stacking) that dictate how molecules arrange themselves in the solid state. researchgate.netnih.gov
The 1H-pyrazole structure is a versatile building block, or "supramolecular synthon," for crystal engineering because its adjacent nitrogen atoms can participate in various hydrogen-bonding patterns, leading to different motifs like dimers, trimers, and catemers (chains). researchgate.netnih.gov By carefully selecting substituents on the pyrazole ring, chemists can guide the self-assembly process to create materials with desired properties, such as specific crystal packing for enhanced stability or columnar structures that may lead to interesting luminescent or electronic properties. mdpi.com Understanding the supramolecular environment is therefore essential for designing new pyrazole-based molecules with tailored functions. mdpi.comnih.gov
Materials Science Applications (e.g., Dyes, Polymers)
Nitroaminopyrazole derivatives are a class of heterocyclic compounds that have garnered interest in materials science due to their unique chemical structures and functional groups. The presence of the pyrazole ring, combined with nitro and amino moieties, imparts specific chromophoric and reactive properties that can be exploited in the development of advanced materials such as dyes and polymers.
Research into pyrazole-based dyes has demonstrated their potential for coloring various materials. For instance, a series of disazo pyrazole disperse dyes have been synthesized and successfully applied to synthetic fibers like poly(lactic acid) (PLA), poly(ethylene terephthalate) (PET), and polyamide 6.6. researchgate.net These dyes were found to produce a range of yellow-red shades and exhibited good colorimetric and fastness properties, making them commercially viable for textile applications. researchgate.net The color and fastness of these dyes are influenced by the substituents on the pyrazole ring.
Table 1: Applications of Pyrazole Derivatives in Materials Science
| Application Area | Specific Use | Reference |
|---|---|---|
| Dyes | Disperse dyes for synthetic fibers (PLA, PET, Polyamide 6.6) | researchgate.net |
| Polymers | Creation of colored polymers with high fastness properties | mdpi.com |
Environmental Research and Fate of Pyrazole Compounds
The environmental fate of pyrazole compounds, including nitroaminopyrazole derivatives, is a critical area of research due to their potential release into the environment from manufacturing and application processes. Understanding their transformation, degradation, persistence, and potential abatement is essential for assessing their environmental impact.
Transformation Products and Degradation Pathways
The degradation of pyrazole derivatives in the environment can occur through various biotic and abiotic pathways. Microbial communities and photolysis are key drivers in the breakdown of these compounds. mdpi.com For instance, the insensitive high explosive constituent 2,4-dinitroanisole (B92663) (DNAN), a nitroaromatic compound, has been shown to degrade in soil, with the major degradation product being 2-amino-4-nitroanisole (2-ANAN). researchgate.net This suggests that nitro group reduction is a significant transformation pathway for related compounds under environmental conditions. Similarly, another insensitive high explosive, 3-nitro-1,2,4-triazol-5-one (NTO), has been observed to degrade completely in soil with high organic content within sixty days. researchgate.net
Photodegradation is another important process, particularly for compounds that may persist on soil surfaces or in surface waters. core.ac.uk The photodegradation products of DNAN include nitrate (B79036) ions, ammonium (B1175870) ions, and 2,4-dinitrophenol (B41442) (DNP). core.ac.uk The formation of such transformation products is a crucial aspect of the environmental risk assessment of nitro-containing compounds.
Persistence and Abatement Strategies
The persistence of pyrazole compounds in the environment is influenced by their chemical structure and environmental conditions. While some pyrazole derivatives can be readily degraded, others may exhibit greater persistence. For example, 1-nitroguanidine (NQ), another component of insensitive high explosives, is more stable than DNAN and NTO, with 80% of the original material recovered after sixty days in one study. researchgate.net
Abatement strategies for pyrazole compounds and other heterocyclic contaminants often focus on enhancing their degradation in wastewater treatment plants and contaminated sites. The resistance of some pharmaceutical pollutants to conventional wastewater treatment methods poses a significant challenge. mdpi.com Advanced oxidation processes and bioremediation are potential strategies to mitigate the environmental impact of persistent pyrazole derivatives. The sorption of these compounds in soil and sediment can also affect their bioavailability and potential toxicity to ecosystems. mdpi.com
Emerging Research Areas and Unexplored Potential
The field of nitroaminopyrazole derivatives continues to evolve, with several emerging research areas and unexplored potentials. The versatile pyrazole scaffold is a key building block in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov This suggests that "this compound" and related compounds could be investigated for novel pharmaceutical applications.
In materials science, the development of novel functional materials based on nitroaminopyrazole derivatives is an area of growing interest. Their unique electronic and optical properties could be harnessed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of new polymers incorporating the nitroaminopyrazole moiety could lead to materials with tailored properties for specific applications, such as high-performance coatings or advanced composites.
Furthermore, the potential of these compounds as energetic materials is another area of active research. Nitropyrazoles are known to be powerful energetic materials, and modifying their structure with different functional groups can tune their properties, such as melting temperature, decomposition temperature, and detonation parameters. nih.gov
The exploration of "green" synthesis methods for nitroaminopyrazole derivatives is another important future direction. researchgate.net Developing more environmentally friendly and efficient synthetic routes will be crucial for the sustainable production and application of these compounds. As our understanding of the structure-property relationships of these molecules deepens, new and innovative applications in diverse fields are likely to emerge.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4-dinitroanisole (DNAN) |
| 2-amino-4-nitroanisole (2-ANAN) |
| 3-nitro-1,2,4-triazol-5-one (NTO) |
| 1-nitroguanidine (NQ) |
| 2,4-dinitrophenol (DNP) |
| poly(lactic acid) (PLA) |
| poly(ethylene terephthalate) (PET) |
| poly(methyl methacrylate) (PMMA) |
Sustainable Chemistry Approaches in 1 Cyclopentyl 4 Nitro 1h Pyrazol 3 Amine Synthesis
Green Solvents and Solvent-Free Reactions
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional pyrazole (B372694) syntheses often employ volatile and hazardous organic solvents. Green chemistry encourages the substitution of these with safer, more environmentally friendly alternatives or eliminating the solvent entirely. nih.gov
Green Solvents: Water and ethanol (B145695) are exemplary green solvents that have been successfully used in the synthesis of various pyrazole derivatives. acs.org For the proposed synthesis of the aminopyrazole precursor, replacing conventional solvents like methanol (B129727) or THF with water or a water-ethanol mixture could significantly reduce the environmental impact. Aqueous media can facilitate reactions through hydrophobic effects and hydrogen bonding, sometimes leading to enhanced reaction rates and selectivity. nih.gov
Solvent-Free Reactions: Solvent-free, or solid-state, reactions represent an ideal green chemistry approach, as they eliminate solvent waste at the source. These reactions, often facilitated by grinding or heating, can lead to shorter reaction times, higher yields, and simpler work-up procedures. nih.govresearchgate.net The condensation reaction to form the pyrazole ring is a strong candidate for a solvent-free approach. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been efficiently achieved by heating a mixture of phenylhydrazine, ethyl acetoacetate, an aldehyde, and a solid acid catalyst at 80°C without any solvent. nih.gov This methodology could be adapted for the synthesis of the 1-cyclopentyl-1H-pyrazol-3-amine intermediate.
| Approach | Green Solvent Example | Conditions | Advantages |
| Aqueous Synthesis | Water / Ethanol | Reaction of hydrazines with β-dicarbonyl compounds, often with catalytic imidazole. acs.org | Reduced toxicity, low cost, improved safety, potential for rate acceleration. nih.gov |
| Solvent-Free Synthesis | None | Grinding or heating reactants with a solid catalyst. nih.govresearchgate.net | Eliminates solvent waste, reduces energy consumption, simplifies purification. nih.gov |
Energy-Efficient Synthetic Methods (e.g., Microwave, Ultrasound)
Reducing energy consumption is a cornerstone of sustainable synthesis. Alternative energy sources like microwave (MW) irradiation and ultrasound have emerged as powerful tools for accelerating organic reactions, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. dergipark.org.trmdpi.com
Microwave-Assisted Synthesis: Microwave heating can efficiently and uniformly heat a reaction mixture, leading to rapid reaction rates. shd-pub.org.rs This technique has been extensively applied to pyrazole synthesis. nih.govijpsdronline.com For example, a three-step synthesis of 4-(pyrazol-1-yl)carboxanilides, which involves the formation of a 4-nitropyrazole ring, saw a reduction in total processing time from approximately two days to a few minutes with significantly improved yields when using controlled microwave heating. nih.gov Applying microwave irradiation to the cyclocondensation and nitration steps in the synthesis of 1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine could similarly offer substantial energy and time savings. dergipark.org.tr
Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of acoustic cavitation to enhance chemical reactivity. Ultrasound has been shown to promote various pyrazole syntheses, particularly in multicomponent reactions, often under mild, catalyst-free conditions in aqueous media. nih.govresearchgate.net For example, the synthesis of pyranopyrazoles in water under ultrasonic irradiation resulted in excellent yields (>90%) and reaction times that were 2.5 to 6 times faster than silent conditions. nih.gov This energy-efficient method could be particularly beneficial for the initial cyclization step.
| Method | Typical Reaction Time Reduction | Yield Improvement | Key Benefits |
| Microwave Irradiation | Hours to Minutes researchgate.netnih.gov | Often significant nih.gov | Rapid heating, increased reaction rates, improved process control. dergipark.org.tr |
| Ultrasound Irradiation | 2x to 6x faster nih.gov | Often significant nih.gov | Energy efficiency, mild conditions, applicable in aqueous media. mdpi.com |
Catalyst Development for Sustainable Synthesis
Catalysis is a fundamental principle of green chemistry, favoring the use of recyclable catalysts over stoichiometric reagents. The development of heterogeneous, reusable catalysts is particularly important for simplifying product purification and minimizing waste. nih.gov
Heterogeneous Catalysts: A wide array of solid catalysts has been developed for pyrazole synthesis, offering advantages such as high efficiency, stability, and recyclability. These include:
Nano-catalysts: Nano-ZnO has been described as an efficient and green catalyst for the synthesis of 1,3,5-substituted pyrazoles, providing excellent yields (95%) in short reaction times under mild conditions. nih.gov
Silica-Supported Acids: Catalysts like silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) have been used for the solvent-free synthesis of pyrazol-5-ols. These catalysts are highly recyclable, maintaining activity for up to six cycles without significant loss in efficiency. nih.gov
Layered Double Hydroxides (LDHs): Modified LDHs have been employed as nano-catalysts for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles in a water/ethanol solvent system, demonstrating high yields and reusability over four cycles. nih.gov
Employing a recyclable heterogeneous catalyst for the cyclocondensation step to form the pyrazole ring would be a key sustainable modification to the synthesis of this compound.
| Catalyst Type | Example | Key Features | Recyclability |
| Nano-catalyst | Nano-ZnO nih.gov | High efficiency, mild conditions, short reaction times. | Yes |
| Supported Acid | Silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) nih.gov | Enables solvent-free conditions, high yields. | Up to 6 cycles nih.gov |
| Modified LDH | Copper immobilized on a layered double hydroxide (B78521) nih.gov | High activity and selectivity in H2O/EtOH. | Up to 4 cycles nih.gov |
Environmental Impact Assessment of Synthetic Routes
A comprehensive evaluation of a synthetic route's environmental performance requires the use of green chemistry metrics. While a full Life Cycle Assessment (LCA) for this compound is not possible without experimental data, metrics like Process Mass Intensity (PMI) and solvent impact can be used to estimate the potential environmental burden.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
For the proposed synthesis of this compound, key areas for environmental impact would include:
Waste Generation: The use of solvents and purification materials (e.g., silica (B1680970) gel for chromatography) would be major contributors to the PMI.
Hazardous Reagents: The nitration step typically requires strong acids (e.g., nitric and sulfuric acid), which are corrosive and generate significant acidic waste, posing safety and environmental risks. nih.gov The reduction of a nitro group, if required, often uses metal catalysts and generates waste. beilstein-journals.org
Q & A
Q. Challenges :
- Disorder in the cyclopentyl ring may require constraints.
- Compare with similar structures (e.g., cyclopropyl-pyrazoles ) to validate bond lengths and angles.
Reference : SHELX’s robustness in small-molecule refinement is well-documented .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Derivative Synthesis : Modify the nitro group (e.g., reduce to amine) or cyclopentyl moiety (e.g., replace with cyclohexyl) to assess functional group contributions .
Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, guided by crystallographic data .
Data Contradiction Example : If nitro-substituted derivatives show lower activity than amine analogs, investigate electronic effects via Hammett plots or DFT calculations.
Advanced: How to address contradictory bioactivity data across studies?
Methodological Answer:
Contradictions may arise from:
- Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).
- Metabolic Stability : Use liver microsome assays to compare degradation rates.
Case Study : If one study reports cytotoxicity (IC₅₀ = 10 µM) while another shows no effect, verify assay endpoints (e.g., MTT vs. ATP luminescence) and exposure times .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation of the nitro group.
- Solubility : Use DMSO for biological assays (stock solutions) but avoid prolonged exposure to moisture to prevent hydrolysis.
- Decomposition Signs : Monitor for color change (yellow → brown) via UV-Vis spectroscopy (λ = 400 nm) .
Advanced: What computational tools predict metabolic pathways for this compound?
Methodological Answer:
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to model cytochrome P450 interactions.
- Key Predictions :
- Nitro group reduction to amine (likely via CYP2E1).
- Cyclopentyl hydroxylation (Phase I metabolism).
- Validation : Compare with in vitro microsomal studies using LC-MS/MS .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- DoE Approach : Apply Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent (e.g., DMF vs. DMSO).
- Microwave Assistance : Reduce nitration time from 24 hours to 30 minutes using microwave irradiation (100°C, 300 W) .
- Workup Optimization : Replace column chromatography with pH-selective crystallization (e.g., acidify to precipitate product).
Yield Improvement Example : Increasing Cu(I) catalyst from 5 mol% to 10 mol% improved coupling efficiency from 45% to 72% in analogous reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
